molecular formula C23H28ClN3O3S2 B2589792 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477242-81-2

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No. B2589792
CAS RN: 477242-81-2
M. Wt: 494.07
InChI Key: OSQOETNCGOZULI-BZZOAKBMSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds related to benzothiazoles have been extensively studied for their unique chemical properties and reactivity. For example, substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and benzothiazines have been synthesized from omega-chloroalkyl isocyanates and isothiocyanates with active methylene compounds, showing the versatility of these compounds in creating a range of heterocyclic structures (Basheer & Rappoport, 2006).

Antimicrobial and Antifungal Applications

Benzothiazole derivatives have shown significant potential as antimicrobial and antifungal agents. For instance, novel 2-substituted-1Hbenzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating the biomedical applications of such compounds (Abdellatif et al., 2013).

Anticancer Activity

Research into benzothiazole derivatives has also extended into anticancer applications. Design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against cancer cell lines reveal the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Analgesic Activity

Compounds containing benzothiazole units have been synthesized and tested for their analgesic properties, further demonstrating the pharmaceutical relevance of these molecules. The synthesis of new pyrazoles and triazoles bearing a benzothiazole moiety and their evaluation for analgesic activity highlights the potential for developing new pain management drugs (Saad et al., 2011).

Supramolecular Chemistry

The development of supramolecular gelators based on N-(thiazol-2-yl)benzamide derivatives illustrates the role of such compounds in material science, particularly in creating structures with specific physical properties driven by non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)19-9-6-17(7-10-19)22(28)25-23-26(5)20-11-8-18(24)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQOETNCGOZULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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